molecular formula C6H10ClNO2 B12814043 (3S)-3-aminohex-5-ynoic acid;hydrochloride

(3S)-3-aminohex-5-ynoic acid;hydrochloride

Cat. No.: B12814043
M. Wt: 163.60 g/mol
InChI Key: FVKOZZHCHSRKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-aminohex-5-ynoic acid;hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hex-5-ynoic acid backbone The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid (HCl)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminohex-5-ynoic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the desired amino acid with high specificity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminohex-5-ynoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can yield alkenes or alkanes, and substitution can yield amides or other derivatives.

Scientific Research Applications

(3S)-3-aminohex-5-ynoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-aminohex-5-ynoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The alkyne group can participate in various chemical reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-aminohexanoic acid: Similar structure but lacks the alkyne group.

    (3S)-3-amino-4-hexenoic acid: Similar structure but has an alkene group instead of an alkyne group.

    (3S)-3-amino-5-hexenoic acid: Similar structure but has a different position of the double bond.

Uniqueness

(3S)-3-aminohex-5-ynoic acid;hydrochloride is unique due to the presence of both an amino group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-aminohex-5-ynoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOZZHCHSRKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.